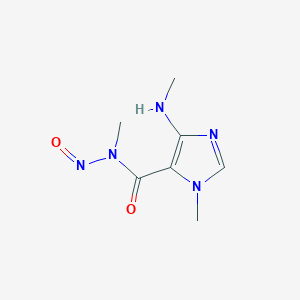

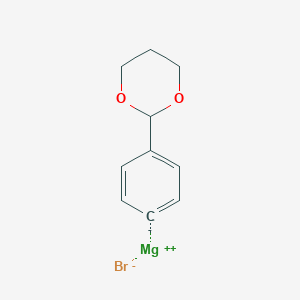

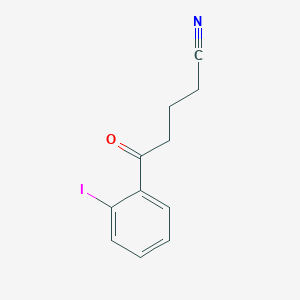

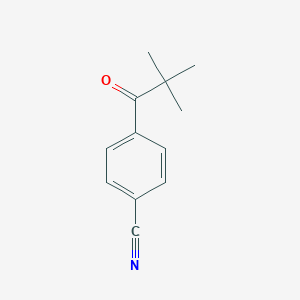

![molecular formula C16H16Cl2N2O B137320 2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide CAS No. 21789-06-0](/img/structure/B137320.png)

2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide

Vue d'ensemble

Description

The compound "2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide" is a chemical of interest due to its structural characteristics and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar dichloroacetamide derivatives, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide, involves an extensive spectroscopic investigation to confirm the structure of the synthesized compounds . Similarly, N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were synthesized and characterized using spectroscopic methods . These methods likely apply to the synthesis of "2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide," where spectroscopic techniques such as FTIR, FT-Raman, and NMR would be used to confirm the structure of the synthesized compound.

Molecular Structure Analysis

The molecular structure of dichloroacetamide derivatives is often determined using quantum chemical calculations and spectroscopic methods. For instance, ab initio and DFT studies were carried out to determine the structural characteristics of similar compounds . The influence of substituents on the amide group's characteristic frequencies was also studied . The crystal structure of a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was determined by X-ray diffraction analysis . These techniques would be essential in analyzing the molecular structure of "2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide."

Chemical Reactions Analysis

The reactivity of dichloroacetamide derivatives can be inferred from molecular electrostatic potential (MEP) surfaces, which help elucidate the reactive sites of a molecule . NBO analysis is also performed to understand intramolecular electronic interactions and charge transfer within the molecule . These analyses would be relevant to understanding the chemical reactions that "2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of dichloroacetamide derivatives, such as vibrational frequencies, thermodynamic properties, and frontier molecular orbitals, are typically determined using DFT calculations and vibrational spectroscopic studies . The influence of different substituents on these properties is also analyzed . For "2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide," similar studies would provide insights into its physical and chemical properties, including thermodynamic behavior and electronic transitions.

Applications De Recherche Scientifique

Biological Effects and Toxicology

Biological Effects of Acetamide Derivatives : A comprehensive review of the toxicology of acetamide and its derivatives, including N,N-dimethylacetamide (DMAC), highlights the biological consequences of exposure to these chemicals. The review suggests that while the biological responses to these chemicals vary, the type and amount of information available reflect both the biology of the material and its proposed usage. This study provides an updated perspective on the biological effects and potential toxicological impacts of acetamide derivatives, including the compound of interest (Kennedy, 2001).

Environmental Toxicology

Environmental Impact of Organotin(IV) Complexes : Organotin complexes, such as those incorporating 2,6-dichloroanilino derivatives, have shown significant antituberculosis activity. This review scrutinizes the structural diversity and biological activity of these complexes, underlining the influence of ligand environment, organic groups attached to tin, and compound structure on their antituberculosis efficacy. It also discusses the potential environmental toxicology of these materials (Iqbal, Ali, & Shahzadi, 2015).

Chemical Synthesis and Applications

Synthesis and Structural Properties of Novel Compounds : The reaction of chloral with substituted anilines, leading to various products including imines, provides insights into the synthesis of novel compounds with potential applications in medicinal chemistry. This includes compounds structurally related to 2,6-dichloroanilino derivatives, highlighting the diverse synthetic routes and potential for creating novel therapeutic agents (Issac & Tierney, 1996).

Advanced Oxidation Processes

Degradation of Pharmaceuticals : Advanced oxidation processes (AOPs) are utilized to treat various recalcitrant compounds in the environment, including pharmaceuticals that may share structural similarities with 2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide. A comprehensive review of AOPs in treating acetaminophen highlights the mechanisms, by-products, biotoxicity, and degradation pathways, which could be relevant to understanding the environmental fate and treatment options for similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as Diclofenac, are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .

Mode of Action

Diclofenac acts as a potent inhibitor of prostaglandin synthesis by blocking the activity of COX-1 and COX-2 enzymes . This inhibition results in a decrease of prostaglandins in peripheral tissues, which in turn reduces inflammation and pain .

Biochemical Pathways

The action of Diclofenac primarily affects the prostaglandin synthesis pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in pain, inflammation, and fever responses .

Pharmacokinetics

The onset of absorption usually experiences a delay of 1 to 4.5 hours, and peak plasma levels are reduced by less than 20% . Food has no significant effect on the extent of Diclofenac absorption .

Result of Action

The inhibition of prostaglandin synthesis by Diclofenac leads to a reduction in inflammation and pain. This is because prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain . Therefore, the action of Diclofenac can alleviate symptoms associated with conditions like arthritis and acute injury .

Action Environment

The action, efficacy, and stability of Diclofenac can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the drug’s absorption and bioavailability. Additionally, factors such as the patient’s age, liver function, and renal function can influence the drug’s metabolism and excretion .

Propriétés

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZBTRDXJOFLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512273 | |

| Record name | 2-[2-(2,6-Dichloroanilino)phenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21789-06-0 | |

| Record name | 2-[2-(2,6-Dichloroanilino)phenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

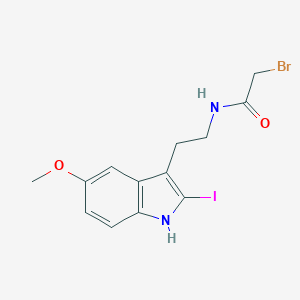

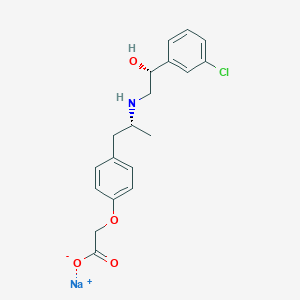

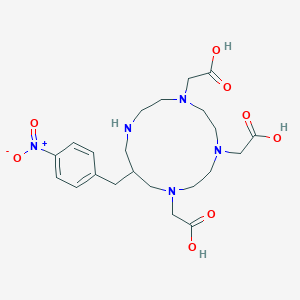

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)